3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANNLYVBVMHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604868 | |
| Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83169-84-0 | |
| Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromomethyl 3 Fluoro 1,1 Biphenyl
Retrosynthetic Analysis of the Biphenyl (B1667301) Core and Functional Groups
Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversion, or FGI) to reveal potential synthetic pathways. lkouniv.ac.inwordpress.com
The most logical disconnection in 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl is the C-C single bond connecting the two aromatic rings. researchgate.net This approach is the reverse of well-established metal-catalyzed cross-coupling reactions, which are highly efficient for forming biaryl linkages. gre.ac.uk The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. nih.govgoogle.com
This disconnection strategy leads to two primary retrosynthetic pathways, each involving an organoboron species and an aryl halide:
Pathway A: Disconnection yields a (3-bromomethyl)phenyl-metal species (synthon) and a 3-fluorophenyl halide synthon. The corresponding chemical reagents would be (3-bromomethyl)phenylboronic acid (or its ester) and a 3-fluorohalobenzene (e.g., 1-bromo-3-fluorobenzene).
Pathway B: An alternative disconnection provides a 3-fluorophenyl-metal synthon and a (3-bromomethyl)phenyl halide synthon. The practical reagents for this pathway are 3-fluorophenylboronic acid and a 3-(bromomethyl)halobenzene, such as 3-bromobenzyl bromide. sigmaaldrich.com
Both pathways are viable, with the choice often depending on the commercial availability, stability, and ease of synthesis of the required precursors.
The timing of the introduction of the fluorine and bromomethyl functional groups is a critical strategic consideration.
Fluorine Introduction: The fluorine atom can be incorporated at various stages. One approach is to use a starting material that already contains the fluorine atom, such as 3-fluoroaniline (B1664137) or 1-bromo-3-fluorobenzene (B1666201). This is often the most efficient method. Alternatively, fluorination can be achieved on an advanced intermediate. Methodologies for introducing fluorine into aromatic rings include the classic Balz-Schiemann reaction, which proceeds via a diazonium salt, or more modern electrophilic fluorination methods using reagents like Selectfluor®. google.comdtic.milacs.org
Bromomethyl Group Introduction: The bromomethyl group is typically introduced late in the synthesis due to its high reactivity. A common and effective strategy is the radical bromination of a corresponding methyl group (a toluyl derivative). prepchem.comguidechem.com This transformation is an example of a Functional Group Interconversion (FGI). The reaction is typically performed on a biphenyl intermediate, such as 3-fluoro-3'-methyl-1,1'-biphenyl, using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. guidechem.comguidechem.com Alternatively, the bromomethyl group can be carried through the synthesis as part of a precursor, such as 3-bromobenzyl bromide, if the subsequent reaction conditions are mild enough to tolerate this reactive moiety. sigmaaldrich.com
Synthesis of Key Precursors to this compound
Based on Pathway B of the retrosynthetic analysis, two crucial precursors are 3-fluorophenylboronic acid and 3-bromobenzyl bromide.
3-Fluorophenylboronic acid: This is a commercially available reagent. chemicalbook.com Its synthesis typically involves the reaction of 1-bromo-3-fluorobenzene with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup. orgsyn.orggoogle.com
3-Bromobenzyl bromide (α,3-Dibromotoluene): This precursor is synthesized from 3-bromotoluene. The most common method is a free-radical bromination of the methyl group. prepchem.comguidechem.com This reaction avoids bromination of the aromatic ring by using specific reagents and conditions that favor side-chain halogenation.
| Brominating Agent | Initiator/Conditions | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Reflux | Carbon Tetrachloride (CCl4) | 70% | guidechem.com |
| Bromine (Br2) | Irradiation (e.g., 500W photolamp), Reflux | Carbon Tetrachloride (CCl4) | 75% | prepchem.com |
While utilizing a pre-fluorinated starting material is often preferred, methods exist for the direct fluorination of aromatic rings should the synthetic strategy require it.
Balz-Schiemann Reaction: This classic method involves the conversion of an aromatic amine (e.g., 3-amino-1,1'-biphenyl derivative) to a diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this salt then yields the corresponding aryl fluoride (B91410). While effective, the conditions can be harsh. google.com
Electrophilic Fluorination: Modern electrophilic fluorinating reagents, often based on an N-F structure (e.g., Selectfluor®), can introduce fluorine onto electron-rich aromatic rings under milder conditions than traditional methods. tcichemicals.com
Nucleophilic Aromatic Substitution (SNAr): For aromatic rings activated with strong electron-withdrawing groups, a nucleophilic substitution of a leaving group (like -NO₂ or -Cl) with a fluoride source (e.g., KF) can be a viable pathway. This is generally not applicable to the synthesis of 3-fluoro-1,1'-biphenyl itself without appropriate activating groups.
Formation of the Biphenyl Linkage
The pivotal step in the synthesis is the construction of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for this purpose, offering high functional group tolerance, mild reaction conditions, and the use of stable and less toxic boron reagents. gre.ac.uknih.gov
The reaction couples an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a this compound precursor, one would couple 3-fluorophenylboronic acid with 3-bromobenzyl bromide. The reaction is chemoselective, with the palladium catalyst preferentially activating the aryl C-Br bond over the benzylic C-Br bond under appropriate conditions. kochi-tech.ac.jpacs.org
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf)·CH2Cl2, Pd(OAc)2 with a phosphine (B1218219) ligand |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 |
| Solvent System | Toluene/H2O, Dioxane/H2O, THF/H2O, DMF/H2O |
| Temperature | Room Temperature to Reflux (typically 70-110 °C) |
A typical procedure would involve stirring a mixture of 3-fluorophenylboronic acid, 3-bromobenzyl bromide, a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂, and a base like cesium carbonate in a solvent mixture such as THF/water, followed by heating under an inert atmosphere until the reaction is complete. nih.gov The resulting product would be this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. mdpi.com These methods generally offer high yields, excellent functional group tolerance, and mild reaction conditions. The synthesis of the 3-methyl-3'-fluoro-1,1'-biphenyl core is well-suited to these approaches, typically involving the coupling of a 3-methylphenyl derivative with a 3-fluorophenyl derivative.
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of 3-methyl-3'-fluoro-1,1'-biphenyl, a common approach involves the reaction of (3-fluorophenyl)boronic acid with a 3-methylphenyl halide, such as 1-bromo-3-methylbenzene.
The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate. A base is essential for the activation of the boronic acid to facilitate the transmetalation step. harvard.edu Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of solvent can also significantly impact the reaction's efficiency, with common systems including toluene, dioxane, and aqueous mixtures. The development of heterogeneous and recyclable palladium catalysts, such as those supported on graphene, is also a key area of research for making these processes more sustainable. mdpi.com
Table 1: Example Conditions for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-3-methylbenzene | (3-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 (Typical) | nih.gov |
| 1-Iodo-3-methylbenzene | (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | ~90 (Typical) | rsc.org |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 100 | 90 | mdpi.com |
Negishi and Stille Coupling Alternatives
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer viable alternatives for synthesizing the biphenyl core.
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.org This method is known for its high functional group tolerance and reactivity. wikipedia.org The synthesis of 3-methyl-3'-fluoro-1,1'-biphenyl via Negishi coupling would involve reacting a (3-fluorophenyl)zinc halide with 1-bromo-3-methylbenzene in the presence of a palladium or nickel catalyst. organic-chemistry.orgrsc.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagent, or directly from the organic halide.
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide or triflate. wikipedia.org Key advantages of Stille couplings include the stability of organostannane reagents to air and moisture and broad functional group compatibility. orgsyn.org A potential route would be the coupling of (3-fluorophenyl)trimethylstannane with 1-bromo-3-methylbenzene, catalyzed by a palladium complex. A significant drawback of this method is the toxicity of the tin reagents and byproducts. organic-chemistry.org
Ligand and Catalyst Optimization for Selective Biphenyl Formation
The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal center. nih.gov
For challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed. nih.gov Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) have proven to be highly effective, enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.govnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, forming highly stable and active palladium complexes suitable for a wide range of cross-coupling reactions. researchgate.net Optimization studies often screen a variety of ligands, bases, and solvents to maximize the yield and minimize reaction times. researchgate.net
Table 2: Influence of Ligands on Suzuki-Miyaura Coupling Efficiency
| Ligand | Catalyst Precursor | Key Features | Typical Application | Reference |
|---|---|---|---|---|
| Triphenylphosphine (B44618) (PPh₃) | Pd(PPh₃)₄, Pd(OAc)₂ | Classical, widely available | Coupling of aryl iodides and bromides | harvard.edu |
| SPhos | Pd₂(dba)₃, Pd(OAc)₂ | Bulky, electron-rich dialkylbiaryl phosphine | Coupling of aryl chlorides, bromides, tosylates; hindered substrates | nih.gov |
| t-BuXPhos | Pd₂(dba)₃ | Increased steric bulk on biaryl backbone | Can influence regioselectivity in certain couplings | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | [Pd(IPr)(μ-Cl)Cl]₂ | Strong σ-donors, form robust catalysts | Broad applicability, including C-O bond activation | nsf.gov |
Ullmann-Type Coupling Methodologies
The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides at high temperatures, has evolved into modern variations that allow for the synthesis of unsymmetrical biaryls under milder conditions. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, Ullmann-type couplings can be a cost-effective alternative, as copper is significantly less expensive than palladium. organic-chemistry.org
The synthesis of 3-methyl-3'-fluoro-1,1'-biphenyl via an Ullmann-type reaction would involve the cross-coupling of two different aryl halides, for example, 1-iodo-3-methylbenzene and 1-fluoro-3-iodobenzene, in the presence of a copper catalyst. Modern protocols may employ ligands, such as phenanthrolines or diamines, to solubilize the copper species and accelerate the reaction, allowing for lower reaction temperatures. wikipedia.org However, achieving high selectivity in unsymmetrical couplings can be challenging, often requiring one reactant to be used in excess. wikipedia.org
C-H Activation/Arylation Strategies
Direct C-H activation/arylation represents a highly atom-economical and efficient strategy for forming biaryl linkages. nih.gov This approach avoids the pre-functionalization of one of the aromatic rings (e.g., conversion to an organometallic or boronic acid derivative) by directly coupling an aryl C-H bond with an aryl halide. beilstein-journals.org
The synthesis of the 3-methyl-3'-fluoro-1,1'-biphenyl framework could potentially be achieved by the palladium-catalyzed C-H arylation of 3-fluorotoluene (B1676563) with a 3-halotoluene or, more likely, the arylation of fluorobenzene (B45895) with a 3-halotoluene. These reactions often require a directing group to control the regioselectivity of the C-H activation step. nih.gov Research in this area focuses on developing catalysts that can functionalize C-H bonds with high selectivity without the need for directing groups, which would provide a more direct route to a wide range of biphenyl derivatives. nih.govnih.gov
Introduction of the Bromomethyl Group
Once the 3-methyl-3'-fluoro-1,1'-biphenyl core is synthesized, the final step is the introduction of the bromomethyl group. This is achieved through a benzylic bromination reaction, which selectively targets the methyl group attached to the biphenyl system.
The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. scientificupdate.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or, more recently, less toxic alternatives like (trifluoromethyl)benzene. lookchem.comresearchgate.net Initiation is achieved either through photochemical means (UV light) or with a thermal radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). lookchem.com
Careful control of the reaction conditions is necessary to prevent over-bromination, which would lead to the formation of dibromo- and tribromomethyl byproducts. scientificupdate.com Using a stoichiometric amount of NBS is crucial for maximizing the yield of the desired monobrominated product. Alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used, sometimes offering improved selectivity. scientificupdate.comgoogle.com
Table 3: Conditions for Benzylic Bromination
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| Methylarene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, heat | CCl₄ (classical), (Trifluoromethyl)benzene | Standard Wohl-Ziegler conditions | lookchem.comresearchgate.net |
| 4'-Methyl-biphenyl derivative | Bromine (Br₂) | Light irradiation, 0-5 °C | Dichloromethane (B109758)/Water (biphasic) | Controlled bromination under photo-irradiation | google.com |
| 4'-Methyl-biphenyl derivative | DBDMH | Light irradiation, reflux | Dichloromethane/Water (biphasic) | Use of an alternative brominating agent | google.com |
| Toluene derivative | DBDMH | ZrCl₄ (catalytic) | Not specified | Prevents competing aromatic ring bromination | scientificupdate.com |
Selective Benzylic Bromination Techniques
The direct conversion of a methyl group at the benzylic position to a bromomethyl group is a common and efficient strategy. This transformation is typically accomplished via a free radical mechanism, where the stability of the resulting benzylic radical intermediate plays a crucial role.
Radical Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is a cornerstone of benzylic bromination. wikipedia.org This method is favored due to the ability of NBS to provide a low, constant concentration of bromine radicals, which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.com
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to prevent ionic side reactions. wikipedia.org A radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the radical chain reaction. The choice of initiator and its concentration can influence the reaction rate and efficiency.
A general procedure for the benzylic bromination of a methylarene, which can be adapted for 3-methyl-3'-fluoro-1,1'-biphenyl, involves refluxing a solution of the substrate with a slight excess of NBS and a catalytic amount of AIBN in an anhydrous non-polar solvent. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct, which floats on the surface of the reaction mixture. wikipedia.org
Table 1: Typical Reagents for Radical Bromination with NBS
| Reagent | Function | Molar Ratio (Substrate:Reagent) |
| 3-Methyl-3'-fluoro-1,1'-biphenyl | Substrate | 1 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.1 - 1.5 |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | 0.02 - 0.1 |
| Carbon Tetrachloride (CCl₄) | Solvent | - |
Photochemical and Thermal Conditions for Bromination
Initiation of the radical chain reaction in benzylic bromination can be achieved through either thermal or photochemical means.
Thermal Conditions: In the absence of a light source, the reaction is typically heated to the reflux temperature of the solvent. The thermal decomposition of the radical initiator (e.g., AIBN or BPO) generates the initial radicals that start the chain process. wikipedia.org For many substituted toluenes, thermal bromination with elemental bromine can be achieved at temperatures ranging from 100°C to 170°C. google.com The reaction time can vary from a few hours to over 15 hours, depending on the substrate and the desired conversion. rsc.org
Photochemical Conditions: Irradiation of the reaction mixture with UV light provides an alternative method for generating bromine radicals. This can often be performed at lower temperatures than thermal initiation, which can be advantageous for sensitive substrates. The use of a photosensitizer is not always necessary but can enhance the reaction efficiency. Recent advancements have demonstrated the use of visible light, including household compact fluorescent lamps (CFLs), for photochemical benzylic brominations, offering a more accessible and potentially milder alternative to traditional UV lamps.
The choice between thermal and photochemical conditions can impact the selectivity and yield of the reaction. Photochemical initiation can sometimes offer higher selectivity for monobromination and may be more suitable for scaling up in continuous flow reactors. koreascience.kr
Table 2: Comparison of Thermal and Photochemical Conditions for Benzylic Bromination
| Condition | Initiator | Temperature | Typical Reaction Time | Advantages |
| Thermal | AIBN, BPO | Reflux | 2 - 15 hours | Simple setup |
| Photochemical | UV light, Visible light | Room temp. to Reflux | Varies (minutes to hours) | Milder conditions, potentially higher selectivity |
Regioselectivity and Side Product Control
Achieving high regioselectivity for the desired benzylic bromination product is paramount. The primary competing reaction is electrophilic aromatic substitution, where bromine is introduced directly onto the biphenyl ring system. The use of non-polar solvents like CCl₄ disfavors this ionic pathway. masterorganicchemistry.com
Another common side product is the di-brominated species, 3-(dibromomethyl)-3'-fluoro-1,1'-biphenyl. The formation of this product can be minimized by carefully controlling the stoichiometry of NBS, typically using only a slight excess (1.1 to 1.2 equivalents). Running the reaction to incomplete conversion of the starting material can also favor the mono-brominated product.
The electronic nature of the substituents on the biphenyl rings can influence the reaction. The fluorine atom at the 3'-position is an electron-withdrawing group, which deactivates that ring towards electrophilic attack but has a less pronounced effect on the radical stability at the distant benzylic position. The position of the methyl group at the 3-position of the other ring directs the bromination to that specific benzylic site.
Functional Group Interconversions Leading to Bromomethyl
An alternative to direct benzylic bromination is the synthesis of the bromomethyl compound from precursors containing other functional groups, such as alcohols or carboxylic acids.
Alcohol to Bromide Transformations
The corresponding alcohol, (3'-fluoro-1,1'-biphenyl-3-yl)methanol, can be a versatile intermediate. This alcohol can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or aldehyde. The subsequent conversion of the benzylic alcohol to the bromide is a well-established transformation.
Common reagents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and carbon tetrabromide).
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols, including benzylic alcohols, to the corresponding bromides. The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if the benzylic carbon is a stereocenter. The reaction is usually carried out in an aprotic solvent like diethyl ether or dichloromethane at low temperatures.
Appel Reaction: The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and efficient method for converting alcohols to bromides. google.comlibretexts.org Similar to the reaction with PBr₃, the Appel reaction proceeds with inversion of configuration via an Sₙ2 pathway. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. libretexts.org
Table 3: Reagents for Alcohol to Bromide Conversion
| Reagent System | Solvent | Temperature | Key Features |
| PBr₃ | Diethyl ether, DCM | 0 °C to room temp. | Effective for primary and secondary alcohols. |
| PPh₃ / CBr₄ (Appel Reaction) | DCM, Acetonitrile | 0 °C to room temp. | Mild conditions, high yields. |
Carboxylic Acid Reduction and Bromination
The synthesis can also commence from 3'-fluoro-1,1'-biphenyl-3-carboxylic acid. This approach involves a two-step sequence: reduction of the carboxylic acid to the corresponding benzylic alcohol, followed by bromination as described in the previous section.
The reduction of the carboxylic acid to (3'-fluoro-1,1'-biphenyl-3-yl)methanol can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for this transformation. Following the reduction, the resulting alcohol can be converted to the desired this compound using the methods outlined in section 2.4.2.1. While this route is longer, it can be advantageous if the carboxylic acid is a more readily available starting material.
Chemical Transformations and Derivatization Strategies of 3 Bromomethyl 3 Fluoro 1,1 Biphenyl
The primary site of reactivity on 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl is the bromomethyl group. The carbon-bromine bond at the benzylic position is activated towards both nucleophilic substitution and transformations involving organometallic intermediates. This reactivity is due to the stability of the potential benzylic carbocation or the transition state in SN2 reactions, which is stabilized by the adjacent phenyl ring through resonance. quora.comucalgary.ca
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic bromide functionality is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide array of nucleophiles. As a primary halide, it typically reacts via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. ucalgary.ca However, due to the resonance stabilization of the corresponding benzyl (B1604629) carbocation, an SN1 pathway can also occur, particularly with weak nucleophiles or under solvolytic conditions. quora.comstackexchange.com
This compound is expected to react efficiently with various oxygen-containing nucleophiles to form ethers, esters, and alcohols. For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) via the Williamson ether synthesis would yield the corresponding ethers. Similarly, carboxylate salts (RCOO⁻) can displace the bromide to form esters. Hydrolysis, using water or hydroxide (B78521) ions, would lead to the formation of (3'-fluoro-[1,1'-biphenyl]-3-yl)methanol.
Table 1: Representative Reactions of Benzyl Bromides with Oxygen Nucleophiles This table presents data for analogous reactions of substituted benzyl bromides to illustrate expected outcomes.
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| Hydroxide | NaOH (aq) | Alcohol | Acetone/Water, reflux | 85-95 |
| Alkoxide | Sodium ethoxide | Ether | Ethanol, reflux | 90-98 |
| Phenoxide | Sodium phenoxide | Ether | DMF, 80 °C | 88-96 |
| Carboxylate | Sodium acetate | Ester | Acetic acid, reflux | 80-95 |
Nitrogen nucleophiles readily react with benzylic halides to form new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many biologically active compounds. The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines would yield the corresponding primary, secondary, or tertiary amines. To avoid over-alkylation, the Gabriel synthesis, involving phthalimide (B116566) followed by hydrolysis, can be used for the clean synthesis of the primary amine. Other nitrogen nucleophiles like sodium azide (B81097) are also effective, producing the corresponding benzyl azide, a versatile intermediate for further chemistry such as "click" reactions or reduction to the primary amine.
Table 2: Representative Reactions of Benzyl Bromides with Nitrogen Nucleophiles This table presents data for analogous reactions of substituted benzyl bromides to illustrate expected outcomes.
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| Amine (Primary) | Aniline | Secondary Amine | K₂CO₃, Acetonitrile, reflux | 85-95 |
| Phthalimide | Potassium phthalimide | Phthalimide Adduct | DMF, 100 °C | 90-97 |
| Azide | Sodium azide | Azide | Acetone/Water, reflux | >95 |
Sulfur nucleophiles, being generally soft and highly nucleophilic, react rapidly with benzylic bromides. Thiols (RSH) or their corresponding thiolates (RS⁻) can be used to synthesize thioethers (sulfides). Similarly, phosphorus nucleophiles such as triphenylphosphine (B44618) (PPh₃) react to form phosphonium (B103445) salts, which are key intermediates in the Wittig reaction for converting aldehydes and ketones into alkenes. Trialkyl phosphites, P(OR)₃, react via the Michaelis–Arbuzov reaction to yield benzylphosphonates.
Table 3: Representative Reactions of Benzyl Bromides with Sulfur and Phosphorus Nucleophiles This table presents data for analogous reactions of substituted benzyl bromides to illustrate expected outcomes.
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| Thiolate | Sodium thiophenoxide | Thioether | Ethanol, room temp. | 90-99 |
| Phosphine (B1218219) | Triphenylphosphine | Phosphonium Salt | Toluene, reflux | >95 |
| Phosphite | Triethyl phosphite | Phosphonate Ester | Neat, 150 °C | 85-95 |
The bromomethyl group can be used to form organometallic reagents, most commonly Grignard reagents. The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent, (3'-fluoro-[1,1'-biphenyl]-3-yl)methylmagnesium bromide. masterorganicchemistry.comlibretexts.org This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, making it a powerful tool for forming new carbon-carbon bonds via reaction with electrophiles like aldehydes, ketones, or CO₂. libretexts.org The preparation requires strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. masterorganicchemistry.com A potential side reaction is Wurtz-type homocoupling to form 1,2-bis(3'-fluoro-[1,1'-biphenyl]-3-yl)ethane. The formation of organolithium reagents via direct reaction with lithium metal is also possible but can be more aggressive, leading to more side products. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group
While palladium-catalyzed cross-coupling reactions typically involve aryl or vinyl halides, benzylic halides are also competent substrates under appropriate conditions. rsc.orgnih.gov These reactions proceed via the oxidative addition of the C-Br bond to a Pd(0) complex to form a benzylpalladium(II) intermediate, which can then participate in the catalytic cycle. acs.org
The Mizoroki-Heck reaction is a powerful method for C-C bond formation, classically involving the coupling of an aryl or vinyl halide with an alkene. chem-station.commdpi.com A Heck-type reaction with this compound would involve the coupling of the benzyl group with an alkene.
The generally accepted mechanism for a Heck reaction is as follows:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the benzyl bromide to form a benzylpalladium(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the benzyl-palladium bond. This step typically proceeds with syn-stereochemistry. chem-station.com
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond and a hydridopalladium(II) complex. This step also proceeds with syn-stereochemistry and determines the regioselectivity and geometry of the final product.
Reductive Elimination/Base Regeneration: The base present in the reaction mixture regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, completing the catalytic cycle.
For a primary benzyl bromide like the title compound, the reaction with a simple alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted 1,3-diarylpropene derivative. The regioselectivity of the alkene insertion and the direction of the β-hydride elimination will determine the final product structure.
Table 4: Representative Mizoroki-Heck Type Reactions with Benzyl/Aryl Halides This table presents data from analogous Heck reactions to illustrate expected outcomes.
| Halide Partner | Alkene Partner | Catalyst/Ligand System | Base/Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | Substituted Stilbene | 85 |
| 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | NaOAc / DMF | Substituted Cinnamate | 92 |
| Benzyl chloride | Styrene | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 1,3-Diphenylpropene | 78 |
Sonogashira Coupling with Terminal Alkynes
While the classical Sonogashira reaction involves the coupling of terminal alkynes with aryl or vinyl halides (sp2 carbon centers), the benzylic C(sp3)-Br bond in this compound can also participate in palladium-catalyzed alkynylation reactions. This transformation provides a direct route to propargyl-arene structures, which are valuable intermediates in organic synthesis. The reaction couples the sp-hybridized carbon of a terminal alkyne with the sp3-hybridized benzylic carbon.
The process is challenging due to competing side reactions, such as the facile SN2 substitution of the benzyl bromide by the amine base typically used in Sonogashira couplings. However, specific catalytic systems have been developed to facilitate this C(sp3)-C(sp) bond formation. For instance, palladium complexes paired with specific ligands can effectively catalyze the cross-coupling of benzyl halides with terminal alkynes or their corresponding metal acetylides. rsc.orgthieme-connect.com Research on related systems has shown that palladium catalysts, sometimes in conjunction with copper(I) co-catalysts, can promote the reaction under controlled conditions to yield the desired diaryl alkyne products. thieme-connect.com A notable development is the use of lithium acetylides, which can couple efficiently with benzyl bromides within minutes at room temperature using a suitable palladium catalyst, tolerating a range of sensitive functional groups. rsc.org
| Catalyst System | Alkyne Source | Base/Additive | Solvent | Key Features |
|---|---|---|---|---|
| PdCl2(PPh3)2 / CuCl | Terminal Alkyne | TBAF / Amine | THF | Domino reaction yielding substituted enynes. thieme-connect.com |
| Pd[P(tBu3)]2 | Lithium Acetylide | None required | THF | Fast reaction (10 min) at room temperature; tolerates sensitive functional groups. rsc.org |
| Pd(PPh3)4 | Terminal Alkyne | Ag2O | Not specified | Copper-free conditions. thieme-connect.com |
Suzuki-Miyaura Coupling with Boronic Acids/Esters for Further Functionalization
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, traditionally between an organoboron species and an organic halide. The bromomethyl group of this compound serves as an excellent electrophile for C(sp3)-C(sp2) Suzuki-Miyaura cross-coupling. This reaction allows for the synthesis of diarylmethane derivatives, a structural motif present in numerous biologically active compounds.
The palladium-catalyzed coupling of benzyl halides with arylboronic acids or their corresponding trifluoroborate salts has been shown to proceed in good yields. nih.govresearchgate.net These reactions typically employ a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions such as homocoupling of the benzyl bromide. Various palladium sources and ligands have been explored to optimize this transformation, demonstrating high functional group tolerance. nih.govrsc.org Notably, transition-metal-free conditions have also been developed, utilizing an organic sulfide (B99878) catalyst to activate both the benzyl halide and the arylboronic acid, showcasing orthogonal chemoselectivity where aryl halides remain unaffected. acs.org
| Catalyst/Ligand | Boron Source | Base | Solvent | Reference |
|---|---|---|---|---|
| PdCl2(dppf)·CH2Cl2 | Potassium Aryltrifluoroborate | Cs2CO3 | THF/H2O | nih.gov |
| Pd(OAc)2 / N-heterocyclic carbene | Phenylboronic acid | Not specified | Not specified | researchgate.net |
| None (Organic sulfide catalyst) | Arylboronic acid | Not specified | Not specified | acs.org |
Reactions Involving the Fluoro Substituent
The fluorine atom on the 3'-position of the biphenyl (B1667301) ring, while generally stable, offers unique opportunities for regioselective functionalization through modern synthetic methods.
Directed Ortho-Metalation Strategies
The fluorine atom can act as a directing metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong organolithium base. organic-chemistry.orgwikipedia.org In the case of this compound, the fluorine at the C-3' position can direct lithiation to the C-2' and C-4' positions. This is achieved by treating the molecule with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA), at low temperatures. uwindsor.cabaranlab.org
The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. This strategy provides a powerful tool for synthesizing specifically substituted biphenyl derivatives that would be difficult to access through classical electrophilic aromatic substitution.
| Electrophile | Functional Group Introduced |
|---|---|
| I2 | -I (Iodo) |
| CO2, then H+ | -COOH (Carboxylic acid) |
| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| (CH3)3SiCl | -Si(CH3)3 (Trimethylsilyl) |
| B(OCH3)3, then H+ | -B(OH)2 (Boronic acid) |
Arene Substitution Reactions
The fluoro-substituted ring can undergo both electrophilic and nucleophilic aromatic substitution, although the reaction conditions and outcomes differ significantly.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is a deactivating group for EAS due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance donation from its lone pairs. youtube.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) on the fluoro-substituted ring of this compound would be expected to occur primarily at the C-2', C-4', and C-6' positions, albeit at a slower rate than on an unsubstituted benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally resistant to nucleophilic attack unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO2) at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.com Since this compound lacks such activating groups on the fluoro-substituted ring, SNAr is generally not a feasible pathway under standard conditions. The reaction would require harsh conditions or specialized catalytic systems to proceed. nih.gov
Potential for C-F Bond Activation
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, recent advances in catalysis have established C-F bond activation as a viable strategy for the functionalization of fluoroarenes. mdpi.com This transformation is typically achieved using transition-metal complexes, particularly those of nickel, palladium, rhodium, or ruthenium, which can insert into the C-F bond via oxidative addition. chem8.orgacs.org
For this compound, catalytic systems could potentially be employed to cleave the C(sp2)-F bond and replace it with other functional groups (e.g., -H, -R, -OR, -NR2). These reactions often require specific ligands and conditions to achieve high efficiency and selectivity. mdpi.com Additionally, transition-metal-free methods involving strong Lewis acids or main group reagents are emerging as alternative strategies for C-F activation. nih.govresearchgate.net
Functionalization of the Biphenyl Core
Beyond the transformations of the existing functional groups, the biphenyl scaffold itself can be further modified, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on both rings.
Ring B (containing the -F group): As discussed, the 3'-fluoro group is deactivating and ortho, para-directing. This directs incoming electrophiles to the C-2', C-4', and C-6' positions.
When the entire molecule is subjected to an electrophilic substitution reaction, the substitution pattern will depend on the relative activating/deactivating strengths of the two rings and the specific reaction conditions. The phenyl group itself is an activating, ortho, para-director. pearson.com Therefore, the C-4, C-6, C-2', C-4', and C-6' positions are all potential sites of reaction. A complex mixture of products could result unless reaction conditions are carefully controlled to favor substitution on one ring over the other.
Table of Compounds
| Compound Name |
|---|
| This compound |
| n-butyllithium (n-BuLi) |
| sec-butyllithium (s-BuLi) |
| Tetramethylethylenediamine (TMEDA) |
| N,N-Dimethylformamide (DMF) |
| Trimethylsilyl chloride |
| Trimethyl borate (B1201080) |
| Potassium aryltrifluoroborate |
| Arylboronic acid |
| Lithium acetylide |
Electrophilic Aromatic Substitution: Regioselectivity Considerations
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. In the case of this compound, the regiochemical outcome of such reactions is governed by the interplay of the electronic and steric effects of the substituents on both aromatic rings. wikipedia.org
The two primary substituents, the fluoro group (-F) and the bromomethyl group (-CH2Br), exhibit distinct directing effects.
Fluoro Group: The fluorine atom is a weakly deactivating substituent that acts as an ortho, para-director. minia.edu.eg Its deactivating nature arises from a strong electron-withdrawing inductive effect (-I), which is only partially counteracted by a resonance-based electron-donating effect (+M). wikipedia.orgcsbsju.edu Consequently, electrophilic attack on the fluorine-bearing ring is disfavored relative to benzene, but when it occurs, it is directed to the positions ortho and para to the fluorine atom.
In substituted biphenyl systems, electrophilic attack preferentially occurs on the more activated (or less deactivated) of the two rings. pearson.compearson.com Both the -F and -CH2Br groups are deactivating. However, the powerful inductive effect of fluorine generally makes the fluoro-substituted ring less reactive than the bromomethyl-substituted ring. Therefore, electrophilic substitution is predicted to occur predominantly on the ring carrying the bromomethyl group. The most probable sites for substitution are the C4 position (para to -CH2Br) and the C2 and C6 positions (ortho to -CH2Br), with the para product often favored due to reduced steric hindrance.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(Bromomethyl)-3'-fluoro-4-nitro-1,1'-biphenyl |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(bromomethyl)-3'-fluoro-1,1'-biphenyl |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3'-(Bromomethyl)-3-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one |
| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |
Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings, bypassing the typical rules of electrophilic substitution. wikipedia.org This strategy relies on a directing metalating group (DMG) to coordinate an organolithium reagent, facilitating deprotonation at the adjacent ortho position. semanticscholar.org
For this compound, the fluorine atom can serve as a DMG. Fluorine is recognized as a modest directing group, capable of promoting lithiation at the neighboring C-H bond (the 2'-position) with a strong base such as n-butyllithium or lithium diisopropylamide (LDA). researchgate.net This generates a new aryllithium intermediate that can be trapped by a variety of electrophiles, enabling the introduction of diverse functional groups exclusively at the position ortho to the fluorine atom.
A potential competing reaction is the lithiation at the benzylic position (the -CH2Br group), as benzylic protons are also acidic. uwindsor.ca The choice of base and reaction conditions can influence the selectivity between aromatic C-H metalation and benzylic C-H metalation. wikipedia.org However, for targeted aromatic functionalization, conditions favoring ortho-lithiation are typically employed.
Table 2: Potential Products via ortho-Lithiation and Electrophilic Quench
| Electrophile | Reagent | Predicted Product Name |
| Carbon Dioxide | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | 3'-(Bromomethyl)-3-fluoro-1,1'-biphenyl-2'-carboxylic acid |
| Aldehyde Synthesis | 1. n-BuLi; 2. DMF | 3'-(Bromomethyl)-3-fluoro-1,1'-biphenyl-2'-carbaldehyde |
| Iodination | 1. n-BuLi; 2. I₂ | 3-(Bromomethyl)-3'-fluoro-2'-iodo-1,1'-biphenyl |
| Silylation | 1. n-BuLi; 2. (CH₃)₃SiCl | 3-(Bromomethyl)-3'-fluoro-2'-(trimethylsilyl)-1,1'-biphenyl |
Oxidative and Reductive Transformations
The reactivity of this compound in oxidation and reduction reactions is primarily centered on the benzylic bromide moiety, although the aromatic rings can also be transformed under specific conditions.
Oxidative Transformations
The benzylic carbon of the bromomethyl group is susceptible to oxidation. masterorganicchemistry.com Depending on the choice of oxidizing agent and reaction conditions, this group can be converted into either an aldehyde or a carboxylic acid. For example, oxidation with reagents such as hydrogen peroxide in the presence of a suitable catalyst can yield the corresponding benzoic acid. organic-chemistry.org Milder conditions or specific reagents for benzyl bromide oxidation can afford the benzaldehyde. researchgate.net The biphenyl core is generally resistant to these oxidative conditions.
Reductive Transformations
The most common reductive transformation involves the hydrogenolysis of the carbon-bromine bond at the benzylic position. This can be readily achieved through catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the corresponding methyl derivative. rsc.orgstackexchange.com This process is a standard method for the reduction of benzylic halides. acs.org
The aromatic rings themselves can be reduced under more potent conditions, most notably via the Birch reduction. wikipedia.org This reaction, which employs an alkali metal (like lithium or sodium) in liquid ammonia with a proton source (like ethanol), would reduce one of the aromatic rings to a non-conjugated 1,4-cyclohexadiene. nsf.govorganicreactions.org In biphenyl systems, the reduction is typically selective for one of the two rings. thieme-connect.com
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagents | Resulting Compound |
| Oxidation to Aldehyde | e.g., DMSO, NaHCO₃ (Kornblum oxidation) | 3'-Fluoro-1,1'-biphenyl-3-carbaldehyde |
| Oxidation to Carboxylic Acid | e.g., KMnO₄ or H₂O₂/Na₂WO₄ | 3'-Fluoro-1,1'-biphenyl-3-carboxylic acid |
| Reduction of Benzylic Bromide | H₂, Pd/C | 3-Methyl-3'-fluoro-1,1'-biphenyl |
| Birch Reduction of Aromatic Ring | Na, NH₃ (l), EtOH | 3-(Bromomethyl)-3'-fluoro-cyclohexa-1,4-diene-biphenyl (Isomer mixture) |
Mechanistic Investigations of Reactions Involving 3 Bromomethyl 3 Fluoro 1,1 Biphenyl
Detailed Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl have not been specifically reported. However, the kinetics of nucleophilic substitution at the benzylic carbon of the bromomethyl group are expected to follow either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.
For an S(_N)2 reaction , the rate would be second order, depending on the concentrations of both the substrate and the nucleophile. The reaction rate would be sensitive to steric hindrance around the electrophilic carbon.
For an S(_N)1 reaction , the rate-determining step would be the unimolecular dissociation of the bromide to form a benzylic carbocation. The rate would be first order, dependent only on the concentration of the substrate. The stability of the resulting carbocation is a crucial factor. The 3'-fluoro substituent, being electron-withdrawing, would have a modest destabilizing effect on a carbocation at the 3-bromomethyl position through inductive effects.
Illustrative Kinetic Data for a Generic Benzylic Bromide Nucleophilic Substitution
| Nucleophile | Solvent | Rate Constant (k) at 25°C (Ms) | Reaction Order |
| Cyanide (CN) | DMSO | 1.5 x 10 | Second |
| Azide (B81097) (N(_3^-)) | Acetonitrile | 8.0 x 10 | Second |
| Iodide (I) | Acetone | 3.2 x 10 | Second |
| Methanol (CH(_3)OH) | Methanol | 5.0 x 10 | First (solvolysis) |
This table presents typical kinetic data for nucleophilic substitution reactions of a generic benzylic bromide and is intended for illustrative purposes only, as specific data for this compound is not available.
Elucidation of Reaction Pathways and Intermediates
The primary reaction pathway for the bromomethyl group is nucleophilic substitution.
S(_N)2 Pathway : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This results in an inversion of stereochemistry if the carbon were chiral.
S(_N)1 Pathway : This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize both the departing anion and the intermediate carbocation. The reaction proceeds in two steps: the slow formation of a benzylic carbocation intermediate, followed by a rapid attack by the nucleophile. The carbocation intermediate is planar, leading to a racemic mixture of products if the starting material were enantiomerically pure.
In addition to substitution, elimination reactions (E1 and E2) are possible in the presence of a strong, sterically hindered base, although this is generally less common for benzylic halides compared to alkyl halides.
For reactions involving the biphenyl (B1667301) core, such as Suzuki or other palladium-catalyzed cross-coupling reactions, the pathway involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net
Transition State Analysis and Energy Profiles
S(_N)2 Transition State : The transition state for an S(_N)2 reaction would involve a trigonal bipyramidal geometry at the benzylic carbon, with the incoming nucleophile and the departing bromide ion as the two axial ligands. The energy of this transition state is highly dependent on steric factors and the electronic nature of the nucleophile and leaving group.
S(_N)1 Transition State : For an S(_N)1 reaction, the energy profile would show two peaks corresponding to the transition states for the formation of the carbocation and the subsequent product formation. The first transition state, leading to the carbocation intermediate, would have a higher activation energy and thus be the rate-determining step. The 3'-fluoro group would slightly raise the energy of this transition state due to its electron-withdrawing nature.
Illustrative Energy Profile Data for a Generic S(_N)1 Reaction
| Parameter | Value (kJ/mol) |
| Activation Energy () for Carbocation Formation | 80 - 100 |
| Enthalpy of Carbocation Formation ((\Delta H)) | 60 - 80 |
| Activation Energy () for Nucleophilic Attack | < 20 |
| Overall Enthalpy of Reaction ((\Delta H{rxn})) | -40 to -80 |
This table provides typical energy profile values for a generic S(_N)1 reaction of a benzylic halide and is for illustrative purposes. Specific computational or experimental data for this compound is not available.
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Phase-Transfer Catalysts : In reactions with anionic nucleophiles in a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.
Lewis Acids : In some cases, a Lewis acid could be used to coordinate with the bromine atom, making it a better leaving group and promoting an S(_N)1-type pathway.
Palladium Catalysts : For cross-coupling reactions on the biphenyl rings (e.g., further functionalization via C-H activation or coupling with the aryl halides), a palladium catalyst is essential. researchgate.net The choice of ligands on the palladium center is crucial for reaction efficiency and selectivity. For instance, in Suzuki couplings, ligands like phosphines (e.g., PPh(_3), P(o-tol)(_3)) or N-heterocyclic carbenes (NHCs) are commonly used.
Additives such as bases (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) are also critical in the catalytic cycles of cross-coupling reactions to facilitate the transmetalation step.
Solvent Effects on Reaction Mechanisms
The choice of solvent has a profound impact on the reaction mechanism.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor the S(_N)1 pathway by stabilizing the carbocation intermediate and the bromide leaving group.
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are good at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, thus favoring the S(_N)2 pathway.
Illustrative Relative Rate Constants in Different Solvents for a Generic S(_N)2 Reaction
| Solvent | Dielectric Constant ((\epsilon)) | Relative Rate |
| Methanol | 32.7 | 1 |
| Ethanol | 24.6 | 0.2 |
| Acetone | 20.7 | 500 |
| Acetonitrile | 37.5 | 5,000 |
| DMSO | 46.7 | 13,000 |
This table provides a qualitative illustration of solvent effects on the rate of a typical S(_N)2 reaction and is not based on experimental data for this compound.
Advanced Applications of 3 Bromomethyl 3 Fluoro 1,1 Biphenyl As a Synthetic Intermediate
Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. nih.gov They are of significant interest due to their unique electronic and photophysical properties, making them suitable for applications in organic electronics. The synthesis of complex and well-defined PAHs often relies on the use of functionalized aromatic precursors that can undergo cyclization or annulation reactions. rsc.org
The bromomethyl group in 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl serves as a key functional handle for the construction of larger aromatic systems. One potential strategy involves the conversion of the bromomethyl group into a phosphonium (B103445) salt, which can then be used in a Wittig reaction with an appropriate aromatic aldehyde or ketone to form a new carbon-carbon double bond. Subsequent intramolecular cyclization, often acid-catalyzed or photochemically induced, can lead to the formation of a new fused ring system.
Alternatively, the bromomethyl group can be used in transition-metal-catalyzed cross-coupling reactions to link the biphenyl (B1667301) unit to other aromatic systems. nih.gov For instance, after conversion to an organometallic species, it could participate in reactions that form new carbon-carbon bonds, setting the stage for subsequent ring-closing reactions to build up the PAH framework. The presence of the fluorine atom can also influence the electronic properties and stability of the resulting PAHs.
A hypothetical reaction scheme for the synthesis of a fluorinated PAH starting from this compound is presented below. This illustrates the potential of this compound as a precursor to complex aromatic structures.
| Step | Reaction Type | Reactants | Product |
| 1 | Arbuzov reaction | This compound, Triethyl phosphite | Diethyl (3'-fluoro-[1,1'-biphenyl]-3-yl)methylphosphonate |
| 2 | Horner-Wadsworth-Emmons reaction | Diethyl (3'-fluoro-[1,1'-biphenyl]-3-yl)methylphosphonate, Aromatic aldehyde | Stilbene derivative |
| 3 | Photocyclization | Stilbene derivative | Fluorinated phenanthrene (B1679779) derivative |
This table outlines a plausible, albeit theoretical, pathway to a complex PAH, underscoring the synthetic versatility of the title compound.
Synthesis of Biologically Relevant Scaffolds
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govcapes.gov.br The 3-fluoro-1,1'-biphenyl moiety is a recognized pharmacophore in various biologically active molecules. For example, derivatives of 3-fluoro-1,1'-biphenyl have been investigated as potential therapeutic agents, including for the treatment of HIV. nih.gov
The bromomethyl group of this compound provides a convenient attachment point for a wide range of pharmacophoric groups through nucleophilic substitution reactions. This allows for the synthesis of diverse derivatives where the fluorobiphenyl scaffold is linked to heterocycles, amines, amides, and other functional groups known to interact with biological targets.
For instance, reaction with a primary or secondary amine can introduce a basic nitrogen center, which is a common feature in many active pharmaceutical ingredients. Similarly, reaction with a phenol (B47542) or a carboxylic acid can lead to the formation of ether or ester linkages, respectively, creating potential prodrugs or molecules with altered solubility profiles. The reactivity of the bromomethyl group makes this compound an ideal starting material for the construction of libraries of compounds for high-throughput screening.
The following table provides examples of biologically relevant scaffolds that could be synthesized from this compound.
| Scaffold Type | Synthetic Reaction | Potential Biological Target |
| Biphenylmethylamines | Nucleophilic substitution with amines | G-protein coupled receptors (GPCRs) |
| Biphenylmethyl ethers | Williamson ether synthesis with phenols | Enzyme inhibitors |
| Biphenylmethyl esters | Esterification with carboxylic acids | Prodrugs |
These examples highlight the potential of this compound in the rapid generation of diverse molecular architectures for drug discovery programs.
Development of Novel Polymer Precursors
Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, low dielectric constant, and low water absorption. researchgate.net These properties make them valuable in a range of applications, from high-performance plastics to advanced microelectronics. The synthesis of such polymers often begins with functionalized monomers that can be polymerized through various mechanisms.
While this compound is not a polymerizable monomer itself, its reactive bromomethyl group allows for its conversion into a variety of polymer precursors. For instance, the bromomethyl group can be transformed into a vinyl group via an elimination reaction, or into an acrylic or methacrylic group through reaction with the corresponding carboxylate salts. These resulting monomers could then undergo radical polymerization to yield polymers with pendant fluorobiphenyl units.
Alternatively, the bromomethyl group can be utilized in polycondensation reactions. For example, conversion of the bromomethyl group to a diol or a diamine would create a bifunctional monomer that could be reacted with appropriate comonomers (e.g., diacids, diisocyanates) to form polyesters, polyamides, or polyurethanes. The incorporation of the fluorobiphenyl moiety into the polymer backbone would be expected to impart favorable properties such as increased thermal stability and a lower dielectric constant.
| Monomer Type | Conversion Reaction | Polymerization Method |
| Styrenic monomer | Elimination | Radical polymerization |
| Acrylate (B77674) monomer | Nucleophilic substitution with acrylate salt | Radical polymerization |
| Diol monomer | Hydrolysis and reduction | Polycondensation |
The versatility of the bromomethyl group enables the design of a wide array of fluorinated monomers from a single starting material.
Material Science Applications in Chemical Synthesis
The unique electronic properties of fluorinated and biphenyl-containing molecules make them attractive for applications in materials science, particularly in the field of organic electronics. researchgate.net The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge injection and transport in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
This compound can serve as a key building block for the synthesis of novel organic materials. The bromomethyl group can be used to introduce the fluorobiphenyl unit into larger conjugated systems. For instance, it can be converted into a boronic ester, which can then participate in Suzuki cross-coupling reactions to form more extended π-conjugated molecules.
Furthermore, the bromomethyl group can be used to attach the fluorobiphenyl moiety to other functional materials, such as polymers or nanoparticles, to modify their properties. For example, grafting these units onto the surface of a conductive polymer could alter its work function or improve its stability. The combination of the biphenyl core for π-stacking interactions, the fluorine atom for tuning electronic properties, and the reactive handle for chemical modification makes this compound a promising precursor for the development of new functional materials.
| Material Class | Synthetic Approach | Potential Application |
| Extended π-conjugated molecules | Suzuki coupling of a boronic ester derivative | Organic light-emitting diodes (OLEDs) |
| Functionalized polymers | Grafting onto a polymer backbone | Organic field-effect transistors (OFETs) |
| Modified nanoparticles | Surface functionalization | Sensors |
The strategic use of this compound can lead to the creation of a new generation of organic materials with tailored electronic and optical properties.
Diversification of Biphenyl-Based Molecular Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for desirable properties, particularly in the context of drug discovery. nih.gov The success of this approach relies on the availability of versatile building blocks that can be readily modified to introduce molecular diversity.
This compound is an excellent candidate for such a building block. The high reactivity of the benzylic bromide allows for its facile reaction with a wide array of nucleophiles in a parallel synthesis format. By reacting this compound with a library of amines, alcohols, thiols, and other nucleophiles, a large and diverse library of fluorobiphenyl derivatives can be generated efficiently.
This approach allows for the systematic exploration of the chemical space around the 3-fluoro-1,1'-biphenyl scaffold. The resulting library of compounds can then be screened in various biological assays to identify hits with potential therapeutic value. The fluorine atom provides a metabolic block and can enhance binding interactions, while the diverse substituents introduced via the bromomethyl group can probe the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and solubility.
| Nucleophile Class | Resulting Functional Group | Library Diversity |
| Amines | Secondary or tertiary amines | Variations in basicity, sterics, and H-bonding |
| Alcohols/Phenols | Ethers | Modifications in lipophilicity and polarity |
| Thiols | Thioethers | Introduction of sulfur-based functionalities |
| Carboxylates | Esters | Alterations in hydrolytic stability and solubility |
The use of this compound in combinatorial synthesis provides an efficient pathway to novel chemical entities with the potential for a wide range of applications.
Theoretical and Computational Studies of 3 Bromomethyl 3 Fluoro 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. These methods allow for a detailed analysis of the molecule's geometry, electronic landscape, and the influence of its substituents.
Due to the presence of the bromomethyl and fluoro substituents, the molecule is asymmetric. The rotation around the central carbon-carbon bond connecting the two phenyl rings leads to different conformations. Computational methods can explore the potential energy surface associated with this rotation to identify the most stable conformer. The equilibrium geometry is anticipated to be non-planar, a result of the steric hindrance between the ortho-hydrogens on the adjacent rings and the substituents. The precise dihedral angle is a balance between steric repulsion, which favors a more twisted conformation, and π-conjugation, which is maximized in a planar arrangement.
Below is a table of theoretically optimized geometric parameters for the lowest energy conformation of 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl, calculated at the B3LYP/6-311+G** level of theory. researchgate.netresearchgate.net
| Parameter | Value |
| C-C (inter-ring) bond length | 1.489 Å |
| C-F bond length | 1.355 Å |
| C-Br bond length | 1.945 Å |
| C-C-C (inter-ring) bond angle | 120.5° |
| Dihedral Angle (between rings) | 42.8° |
Note: The data presented in this table is theoretical and derived from standard computational chemistry principles for illustrative purposes, as specific literature on this compound is unavailable.
Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. This analysis involves examining the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) around the fluorine and bromine atoms due to their high electronegativity, and regions of positive potential (electron-poor) around the hydrogen atoms.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.87 |
Note: The data presented in this table is theoretical and derived from standard computational chemistry principles for illustrative purposes, as specific literature on this compound is unavailable.
The substituents, a bromomethyl group (-CH2Br) and a fluorine atom (-F), significantly influence the electronic properties of the biphenyl (B1667301) system. Both substituents are electron-withdrawing via the inductive effect due to the electronegativity of the halogen atoms. nih.govlibretexts.org However, the fluorine atom can also exhibit a weak electron-donating resonance effect due to its lone pairs. nih.govlibretexts.org
The electronic effects of the substituents are not uniform across the rings. The fluorine atom, being a deactivating but ortho-, para-directing group in electrophilic aromatic substitution, influences the charge distribution in its ring. libretexts.orgpitt.edu The bromomethyl group is primarily an inductively withdrawing group. These substituent effects are critical in determining the regioselectivity of potential reactions. pitt.eduasiaresearchnews.com
Reaction Modeling and Prediction
Computational chemistry also serves as a predictive tool for chemical reactions, allowing for the exploration of synthetic routes and the rationalization of observed outcomes.
The synthesis of this compound likely involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the biphenyl core, followed by bromination of the methyl group. researchgate.net Computational modeling can be employed to investigate the mechanism of these reactions. For instance, DFT calculations can be used to model the transition states and intermediates of the catalytic cycle in a Suzuki-Miyaura coupling, providing insights into the reaction kinetics and the factors controlling the yield.
Similarly, the subsequent benzylic bromination can be modeled to understand its mechanism, which typically proceeds via a free-radical pathway. Computational studies can help in determining the bond dissociation energy of the C-H bond in the methyl group, which is a key parameter for predicting the ease of this reaction.
The presence of two different substituents on the biphenyl rings makes the prediction of reactivity and regioselectivity in further reactions, such as electrophilic aromatic substitution, a complex but important task. Computational methods can predict the most likely sites for electrophilic attack by analyzing the charge distribution and the energies of the frontier molecular orbitals.
For this compound, the fluorine atom, despite being deactivating, will direct incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgpitt.edu The bromomethyl-substituted ring is also deactivated due to the inductive effect of the bromomethyl group. By calculating the energies of the sigma complexes (Wheland intermediates) for electrophilic attack at each possible position on both rings, the most favorable reaction pathway can be determined. Modern approaches also utilize machine learning models trained on large datasets of reactions to predict regioselectivity with high accuracy. chemrxiv.orgrsc.org
The following table lists the predicted relative energies of the sigma complexes for nitration at various positions, indicating the most probable sites of substitution.
| Position of Nitration | Relative Energy (kcal/mol) |
| C4' (para to F) | 0.0 |
| C2' (ortho to F) | +1.2 |
| C6' (ortho to F) | +1.5 |
| C4 (para to CH2Br) | +3.8 |
| C2 (ortho to CH2Br) | +4.5 |
| C6 (ortho to CH2Br) | +4.2 |
Note: The data presented in this table is theoretical and derived from standard computational chemistry principles for illustrative purposes, as specific literature on this compound is unavailable. Lower relative energy indicates a more favorable reaction site.
Spectroscopic Property Prediction for Structural Elucidation
Computational chemistry provides invaluable tools for predicting spectroscopic properties, which are essential for the structural elucidation of newly synthesized compounds like this compound. The primary spectroscopic techniques for which properties can be reliably predicted are Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational (Infrared and Raman) spectroscopy.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Accurate predictions require geometry optimization at a reliable level of theory, followed by the NMR calculation itself. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through the PCM model), can significantly improve the accuracy of the predicted chemical shifts. For fluorinated aromatic compounds, specific computational protocols have been developed to achieve high accuracy. nih.gov
For this compound, theoretical calculations would predict distinct signals for each unique proton and carbon atom in the molecule. The bromomethyl group's protons would appear as a characteristic singlet in the ¹H NMR spectrum, while the aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The ¹³C NMR spectrum would show signals for all carbon atoms, with their chemical shifts influenced by the electronegativity of the attached fluorine and bromine atoms. The ¹⁹F NMR spectrum would display a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the electronic environment. A hypothetical set of predicted NMR chemical shifts is presented in Table 2.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 4.55 | -CH₂Br |
| ¹H | 7.20 - 7.60 | Aromatic Protons |
| ¹³C | 32.5 | -CH₂Br |
| ¹³C | 115 - 142 | Aromatic Carbons |
| ¹³C | 163.0 (d, J=245 Hz) | C-F |
| ¹⁹F | -112.5 | Ar-F |
Vibrational Spectroscopy: The prediction of vibrational frequencies through computational methods is instrumental in interpreting experimental Infrared (IR) and Raman spectra. These calculations are typically performed after finding a stationary point on the potential energy surface (an optimized geometry). The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) provide the force constants, which in turn yield the vibrational frequencies and normal modes.
For this compound, the calculated IR spectrum would be expected to show characteristic peaks corresponding to C-H stretching of the aromatic rings, C-F stretching, C-Br stretching, and various bending and skeletal modes of the biphenyl framework. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method. A selection of predicted vibrational frequencies is shown in Table 3.
| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode |
|---|---|
| 3050 - 3100 | Aromatic C-H Stretch |
| 1580 - 1610 | Aromatic C=C Stretch |
| 1250 - 1280 | C-F Stretch |
| 1210 - 1240 | CH₂ Wag |
| 680 - 710 | C-Br Stretch |
These predicted spectroscopic data, when compared with experimental spectra, provide a powerful means of confirming the structure of this compound and understanding its electronic and geometric properties.
Future Research Directions and Unexplored Reactivity of 3 Bromomethyl 3 Fluoro 1,1 Biphenyl
Development of More Sustainable and Greener Synthetic Routes
The synthesis of functionalized biphenyls often relies on traditional cross-coupling reactions which, while effective, may involve the use of hazardous solvents and generate significant waste. Future research could focus on developing more environmentally benign synthetic pathways to 3-(bromomethyl)-3'-fluoro-1,1'-biphenyl and its derivatives.
One promising avenue is the application of greener coupling methodologies. For instance, the Suzuki-Miyaura cross-coupling, a staple for biphenyl (B1667301) synthesis, can be adapted to be more sustainable. Research into water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, has shown high yields for the synthesis of biphenyl carboxylic acids in pure water at room temperature. libretexts.orgmasterorganicchemistry.com Adapting such catalytic systems for the coupling of a bromomethylated aryl halide with a fluorinated boronic acid (or vice versa) could significantly reduce the environmental impact of the synthesis of the target compound.
Furthermore, the principles of green chemistry, such as the use of solventless reactions, could be explored. researchgate.netnih.govacs.org Methodologies that avoid hazardous and toxic solvents and minimize waste generation are highly desirable. Investigating solid-state or mechanochemical approaches for the key bond-forming steps could lead to a more sustainable manufacturing process for this and related biphenyl compounds. The use of bismuth(III) compounds as "green" reagents and catalysts, which are remarkably nontoxic and stable, could also be investigated for the synthesis of biphenyl derivatives. acs.org
Another area for improvement is the introduction of the bromomethyl group. Traditional benzylic bromination often uses N-bromosuccinimide (NBS) in chlorinated solvents. masterorganicchemistry.com Future work could explore greener alternatives, such as using a two-phase system of sodium bromide and aqueous hydrogen peroxide under visible light, which offers a high atomic yield for bromine. researchgate.net
| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages |
| Biphenyl Formation | Suzuki-Miyaura coupling in organic solvents | Suzuki-Miyaura coupling with a water-soluble fullerene-supported PdCl2 nanocatalyst in water | Avoids organic solvents, milder reaction conditions, catalyst can be recycled. libretexts.orgmasterorganicchemistry.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS) in CCl4 | NaBr/H2O2 under visible light | Avoids chlorinated solvents, uses readily available and less hazardous reagents. researchgate.net |
| Overall Process | Multi-step synthesis with purification after each step | One-pot or telescoped reactions | Reduces waste, energy consumption, and processing time. |
Exploration of Novel Catalytic Transformations
The presence of the benzylic bromide moiety in this compound opens the door to a wide array of novel catalytic transformations. This functional group is a versatile handle for the introduction of various substituents through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions of benzylic bromides with organometallic reagents are well-established but continue to be an area of active research. researchgate.netnih.govacs.org For instance, the Suzuki-Miyaura coupling of benzylic halides with arylboronic acids can be achieved with very low catalyst loadings using specialized ligands. lookchem.com Future research could explore the coupling of this compound with a diverse range of boronic acids, organozinc reagents (Negishi coupling), or organotin reagents (Stille coupling) to synthesize a library of novel diaryl- or triarylmethane derivatives. The fluorine atom on the second ring could influence the electronic properties and reactivity of the biphenyl system, potentially leading to unique reactivity or selectivity in these coupling reactions.
Photoredox catalysis offers a mild and efficient alternative for the transformation of benzylic bromides. numberanalytics.comrsc.org Visible-light-induced photoredox catalysis can be used for the coupling of halomethyl arenes to form bibenzyl derivatives or for the transformation of arylmethyl bromides into alcohols and aldehydes. numberanalytics.comrsc.org Investigating the photoredox-catalyzed reactions of this compound could lead to the development of new synthetic methodologies for the construction of complex molecules under mild conditions.
The fluorine atom also presents opportunities for catalytic C-H functionalization. Transition-metal-catalyzed C-H activation ortho to a fluorine substituent is a known strategy for the synthesis of functionalized fluoroarenes. uni-muenchen.de While the fluorine in the target molecule is in the 3'-position, its influence on the electronic properties of the aromatic ring could be exploited in directed C-H activation strategies on either of the phenyl rings.
| Transformation | Catalytic System | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Palladium/Tetraphosphine Ligand | Diaryl- or triarylmethanes | Access to complex molecular architectures. lookchem.com |
| Photoredox Coupling | Iridium or Ruthenium photocatalyst | Bibenzyl derivatives | Mild reaction conditions, high functional group tolerance. numberanalytics.com |
| C-H Functionalization | Transition metal catalyst | Functionalized biphenyls | Atom-economical synthesis of complex molecules. uni-muenchen.de |
Asymmetric Synthesis Applications Using Derivatives
The biphenyl scaffold is a cornerstone of many chiral ligands and catalysts due to the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings leads to stable, non-superimposable stereoisomers. pharmaguideline.com While this compound itself is not chiral, it serves as an excellent precursor for the synthesis of chiral derivatives that could find applications in asymmetric catalysis.
By introducing appropriate substituents at the ortho positions of the biphenyl linkage, stable atropisomers can be generated. The bromomethyl group can be readily converted into a variety of other functional groups, such as phosphines, amines, or alcohols, which are common coordinating groups in chiral ligands. For example, a derivative of the target compound could be used in the synthesis of novel P,N-biphenyl ligands with central chirality, which have shown high efficiency in palladium-catalyzed arylaminations. researchgate.net
Furthermore, the benzylic carbon itself can be a stereocenter. Enantioselective cross-coupling reactions of racemic secondary benzylic halides have been developed using nickel and palladium catalysts with chiral ligands. masterorganicchemistry.comnih.gov By first modifying the bromomethyl group to a secondary benzylic halide, it would be possible to explore enantioselective coupling reactions to generate enantioenriched products with a stereocenter adjacent to the biphenyl core.
The use of chiral auxiliaries is another established strategy for asymmetric synthesis. uni-muenchen.de A chiral auxiliary could be temporarily attached to the bromomethyl group or another part of the molecule to direct the stereochemical outcome of subsequent reactions, followed by its removal to yield the enantiomerically pure target molecule.
Integration into Flow Chemistry Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and easier scalability. acs.orgnumberanalytics.combeilstein-journals.org The synthesis and subsequent transformations of this compound are well-suited for integration into continuous flow systems.
The synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling has been successfully implemented in flow reactors, often with improved efficiency and reduced reaction times. acs.org A continuous flow process for the synthesis of the target compound could be developed, potentially telescoping the biphenyl formation and subsequent benzylic bromination steps.
Benzylic bromination itself is a reaction that benefits greatly from flow chemistry. researchgate.net Photochemical benzylic brominations can be performed safely and efficiently in continuous flow reactors, using in-situ generated bromine, which minimizes the handling of hazardous reagents and allows for precise control over reaction conditions. rsc.org This approach could be directly applied to the synthesis of this compound from the corresponding methyl-substituted biphenyl precursor.
Furthermore, subsequent reactions of the bromomethyl group, such as nucleophilic substitutions or cross-coupling reactions, can also be performed in flow. uni-muenchen.de This would allow for the on-demand synthesis of a library of derivatives of the target compound in a safe and automated fashion. The improved heat and mass transfer in microreactors can also enable the use of reaction conditions that are not feasible in batch, potentially leading to novel reactivity. beilstein-journals.org
| Process | Flow Chemistry Advantage | Potential Outcome |
| Biphenyl Synthesis | Enhanced mixing and heat transfer | Higher yields and purity, shorter reaction times. acs.org |
| Benzylic Bromination | Precise control of irradiation and reaction time | Improved selectivity and safety, reduced byproducts. researchgate.netrsc.org |
| Derivatization | Automated synthesis of libraries | Rapid exploration of structure-activity relationships. |
Discovery of Unexpected Reactivity Patterns
The interplay between the bromomethyl group, the fluorine substituent, and the biphenyl scaffold could lead to unexpected reactivity patterns that are not observed in simpler molecules. Future research should be open to the discovery of such novel transformations.
The fluorine atom, with its high electronegativity, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. nih.govrsc.org This could lead to unexpected regioselectivity in reactions on the fluorinated ring or influence the reactivity of the benzylic bromide on the other ring through electronic effects transmitted through the biphenyl system.
While benzylic bromides are typically known for their reactivity in substitution and elimination reactions, other reaction pathways could be accessible under specific conditions. For example, under photolytic conditions or in the presence of certain radical initiators, unexpected cyclization or rearrangement reactions could occur. The presence of the fluorine atom might also influence the stability and reactivity of radical intermediates.
In the context of cross-coupling reactions, side reactions such as homocoupling of the benzylic bromide or β-hydride elimination in certain derivatives could become more or less prominent due to the electronic influence of the fluoro-substituent. libretexts.orgresearchgate.netnih.gov A thorough investigation of the reaction byproducts under various conditions could reveal these unexpected reactivity patterns. The unique electronic environment created by the combination of the fluoro and bromomethyl groups on the biphenyl scaffold may also enable novel catalytic cycles or reaction mechanisms that have not been previously observed.
Q & A
Q. What are the standard synthetic routes for 3-(bromomethyl)-3'-fluoro-1,1'-biphenyl, and how can reaction conditions be optimized?
The synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling. For example, a brominated aryl halide (e.g., 3-bromo-3'-fluoro-1,1'-biphenyl) can react with a boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base like Na₂CO₃ at 80–100°C . Optimization includes adjusting catalyst loading, solvent polarity, and temperature to improve yields (monitored via TLC or HPLC). Post-synthesis bromination of a methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromomethyl moiety .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity. Fluorine coupling constants help distinguish ortho/meta/para positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the bromomethyl and fluoro groups .
- HPLC with UV detection for purity assessment (>95% is typical for research-grade material) .
Q. How do the bromomethyl and fluorine substituents influence the compound’s physical properties?
- The bromomethyl group increases molecular weight (251.10 g/mol) and polarizability, enhancing reactivity in nucleophilic substitutions (e.g., SN2 reactions).
- The fluoro group introduces strong electron-withdrawing effects, reducing electron density on the biphenyl ring and directing electrophilic attacks to specific positions. This combination impacts solubility (higher in polar aprotic solvents like DMF) and thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can unexpected by-products (e.g., dimerization or elimination) be mitigated during synthesis?
Dimerization of the bromomethyl group can occur via radical pathways. Strategies include:
- Using low concentrations of the precursor to minimize intermolecular reactions.
- Adding radical inhibitors like TEMPO during bromination .
- Employing low-temperature conditions (–20°C to 0°C) to suppress elimination reactions (e.g., HBr loss) .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and substituent effects:
- The fluoro group stabilizes negative charge in intermediates during Suzuki coupling.
- Bromomethyl’s steric bulk may slow transmetallation steps, requiring bulkier ligands (e.g., SPhos) to enhance efficiency .
Q. How do solvent polarity and additives affect the compound’s stability in long-term storage?
- Non-polar solvents (e.g., hexane) minimize hydrolysis of the bromomethyl group.
- Desiccants (e.g., molecular sieves) prevent moisture-induced degradation.
- Dark storage at –20°C reduces light-induced radical formation .
Q. What strategies resolve contradictions in reaction yield data between literature reports?
Discrepancies often arise from:
- Trace impurities in starting materials (validate via GC-MS).
- Oxygen sensitivity in Pd-catalyzed reactions (use degassed solvents).
- Kinetic vs. thermodynamic control (e.g., varying reaction times alter product ratios). Systematic DOE (Design of Experiments) can isolate critical variables .
Applications in Academic Research
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
The bromomethyl group acts as an electrophilic "warhead," forming covalent bonds with cysteine residues in enzyme active sites. For example:
- Kinase inhibition assays measure IC₅₀ values after pre-incubation with the compound.
- Mass spectrometry identifies adducts to confirm target engagement .
Q. What role does this compound play in materials science?
As a precursor for liquid crystals or metal-organic frameworks (MOFs) , its rigid biphenyl core and halogen substituents enable π-stacking and halogen bonding, respectively. Thermal gravimetric analysis (TGA) assesses stability in such applications .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
